molecular formula C9H6BrNO2 B1527665 5-Bromo-2-(cyanomethyl)benzoic acid CAS No. 942935-79-7

5-Bromo-2-(cyanomethyl)benzoic acid

Cat. No.: B1527665
CAS No.: 942935-79-7
M. Wt: 240.05 g/mol
InChI Key: VALHJXKXJMDQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(cyanomethyl)benzoic acid is a brominated benzoic acid derivative with a cyanomethyl substituent at the 2-position. Its molecular formula is C₉H₆BrNO₂, combining a benzoic acid backbone with bromine (electron-withdrawing) and a cyanomethyl group (electron-withdrawing and reactive due to the nitrile functionality).

Properties

IUPAC Name

5-bromo-2-(cyanomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-2-1-6(3-4-11)8(5-7)9(12)13/h1-2,5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALHJXKXJMDQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-(cyanomethyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C₉H₆BrNO₂ and a molecular weight of approximately 228.06 g/mol. The structure features a bromine atom, a cyanomethyl group, and a carboxylic acid functional group attached to a benzene ring. These functional groups contribute to its chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes and receptors through non-covalent interactions, impacting biochemical pathways involved in cellular processes.
  • Antimicrobial Activity : Research indicates that the presence of the cyano group enhances the compound's lipophilicity, facilitating cellular uptake and contributing to its antimicrobial properties.
  • Protein Degradation Pathways : Similar compounds have been shown to promote the activity of protein degradation systems, such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

Biological Activities

The following table summarizes the reported biological activities of this compound:

Activity Description
AntimicrobialExhibits notable antimicrobial properties against various pathogens.
AntifungalPotential antifungal effects have been noted in preliminary studies.
AnticancerMay influence cancer cell lines through modulation of protein interactions .
Anti-inflammatoryPotential to reduce inflammation via biochemical pathways .
CytotoxicityEvaluated for cytotoxic effects in various cancer cell lines, with mixed results .

Case Studies and Research Findings

  • Antimicrobial Studies : A study highlighted that derivatives similar to this compound showed significant antibacterial activity against gram-positive bacteria. The structural features, particularly the bromine and cyano groups, were crucial for this activity.
  • Cancer Research : In vitro studies demonstrated that compounds with similar structures could inhibit MYC oncogene interactions, suggesting potential applications in cancer therapy. The disruption of protein-protein interactions involving MYC could lead to reduced tumorigenesis .
  • Protein Degradation Enhancement : Research indicated that benzoic acid derivatives could enhance the activity of proteolytic systems in human fibroblasts, promoting cellular homeostasis and potentially countering age-related decline in these pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 2-position significantly influences solubility, acidity, and intermolecular interactions. Key analogs and their properties include:

Table 1: Substituent Impact on Benzoic Acid Derivatives
Compound Name Substituent Key Properties Reference
5-Bromo-2-(cyanomethyl)benzoic acid –CH₂CN Hypothesized high acidity (due to –CN), reactive nitrile for further synthesis
5-Bromo-2-chlorobenzoic acid –Cl Melting point ~180–185°C; used as a building block in pharmaceuticals
5-Bromo-2-(phenylamino)benzoic acid –NHPh Twisted aromatic rings (45.7° dihedral angle); forms H-bonded dimers
5-Bromo-2-(4-propoxybenzamido)... –NHCO(PhOPr) Inhibits penicillin-binding proteins (PBP2a IC₅₀ ~3.7–4.0 µM)
5-Bromo-2-sulfonamido benzoic acid –NHSO₂(4-Cl-Ph) MetAP2 inhibitor (IC₅₀ = 9.1 µM)

Key Observations :

  • Electron-withdrawing groups (e.g., –Cl, –CN) enhance acidity compared to electron-donating groups (e.g., –NHPh) .
  • Bulkier substituents (e.g., –NHCO(PhOPr)) reduce solubility but improve target specificity in enzyme inhibition .
Antiviral and Anti-inflammatory Activity
  • Quinazolinone derivatives (e.g., 5-bromo-2-(6-bromo-4-oxoquinazolin-3-yl)benzoic acid) exhibit antiviral activity against RNA viruses .
  • Thiazolidinone analogs (e.g., 5-bromo-2-(thiazolidin-4-one)benzoic acid derivatives) show anti-inflammatory effects comparable to phenylbutazone .
Enzyme Inhibition
  • Penicillin-binding protein (PBP) inhibitors : 5-Bromo-2-(4-propoxybenzamido)benzoic acid derivatives disrupt bacterial cell wall synthesis .
  • MetAP2 inhibitors : Sulfonamido-substituted analogs (e.g., MetAPi-5) target metalloenzymes in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(cyanomethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(cyanomethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.